Diethyl [1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]PROPANEDIOATE is a complex organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by its unique structure, which includes a benzodioxole moiety, nitroethyl group, and diethyl propanedioate. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]PROPANEDIOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde and subsequent cyclization.
Introduction of the Nitroethyl Group:
Formation of the Diethyl Propanedioate: This can be synthesized through esterification reactions involving malonic acid and ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]PROPANEDIOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce carbonyl groups.
Scientific Research Applications
1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]PROPANEDIOATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of oncology.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also contribute to its activity by interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-AMINOETHYL]PROPANEDIOATE: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXYETHYL]PROPANEDIOATE: The presence of a hydroxy group can affect its reactivity and solubility.
Uniqueness
1,3-DIETHYL 2-[1-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]PROPANEDIOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H23NO10 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
diethyl 2-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate |
InChI |
InChI=1S/C18H23NO10/c1-5-26-17(20)13(18(21)27-6-2)11(8-19(22)23)10-7-12(24-3)15-16(14(10)25-4)29-9-28-15/h7,11,13H,5-6,8-9H2,1-4H3 |
InChI Key |
DCFKOKJNBHNPCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC(=C2C(=C1OC)OCO2)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.